molecular formula C11H14ClF2NO B1397702 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220035-48-2

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1397702
CAS No.: 1220035-48-2
M. Wt: 249.68 g/mol
InChI Key: RXEJNYSLJCWKOE-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl bromide with pyrrolidine in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluorobenzyl group can influence the binding affinity to receptors or enzymes, while the pyrrolidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Difluorobenzyl bromide: Similar in structure but lacks the pyrrolidine ring.

  • 2,4-Difluorobenzyl bromide: Another related compound with a different functional group.

Uniqueness: 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride is unique due to its combination of the pyrrolidine ring and the difluorobenzyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEJNYSLJCWKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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